(R)-1-(1,3-Difluoropropan-2-yl)pyrrolidin-3-amine dihydrochloride

Chiral purity Enantiomeric procurement Sourcing differentiation

(R)-1-(1,3-Difluoropropan-2-yl)pyrrolidin-3-amine dihydrochloride (CAS: 1956435-66-7) is a chiral, fluorinated pyrrolidine-3-amine building block offered in salt form by multiple vendors. Commercial sources typically provide the compound at purities of 95% or 97%, with a molecular weight of 237.12 g/mol for the dihydrochloride salt.

Molecular Formula C7H16Cl2F2N2
Molecular Weight 237.12 g/mol
Cat. No. B15054932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(1,3-Difluoropropan-2-yl)pyrrolidin-3-amine dihydrochloride
Molecular FormulaC7H16Cl2F2N2
Molecular Weight237.12 g/mol
Structural Identifiers
SMILESC1CN(CC1N)C(CF)CF.Cl.Cl
InChIInChI=1S/C7H14F2N2.2ClH/c8-3-7(4-9)11-2-1-6(10)5-11;;/h6-7H,1-5,10H2;2*1H/t6-;;/m1../s1
InChIKeyVYYVTSOJNUXOPR-QYCVXMPOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (R)-1-(1,3-Difluoropropan-2-yl)pyrrolidin-3-amine Dihydrochloride – Key Attributes and Sourcing Considerations


(R)-1-(1,3-Difluoropropan-2-yl)pyrrolidin-3-amine dihydrochloride (CAS: 1956435-66-7) is a chiral, fluorinated pyrrolidine-3-amine building block offered in salt form by multiple vendors . Commercial sources typically provide the compound at purities of 95% or 97%, with a molecular weight of 237.12 g/mol for the dihydrochloride salt . The compound contains a pyrrolidine core carrying a 3-amino group and an N-substituted 1,3-difluoropropan-2-yl moiety, both in the (R) absolute configuration. It is supplied exclusively for research use, serving as a synthetic intermediate or a chiral amine scaffold in medicinal chemistry programs. Direct head-to-head biological profiling data against its (S)-enantiomer or close des-fluoro analogs remain critically scarce in the public domain, limiting definitive differentiation claims to physicochemical, stereochemical, and supply-chain parameters at present.

Why In-Class Pyrrolidine-3-Amine Analogs Cannot Substitute (R)-1-(1,3-Difluoropropan-2-yl)pyrrolidin-3-amine Dihydrochloride Without Quantitative Confirmation


Within the 3-aminopyrrolidine family, apparently minor structural variations can cause dramatic shifts in biochemical behavior. The combination of the (R) absolute configuration with the symmetric 1,3-difluoropropan-2-yl N-substituent cannot be assumed to behave identically to the (S)-enantiomer (CAS 1958125-82-0), to des-fluoro propyl analogs, or to gem-difluoropyrrolidine isomers where fluorine resides directly on the ring . Published class-level evidence demonstrates that enantiomeric pairs of chiral pyrrolidines can exhibit divergent binding orientations and distinct potency and selectivity profiles, as observed with neuronal nitric oxide synthase inhibitors [1]. Furthermore, studies on structurally related 3,3-disubstituted pyrrolidine monoamine reuptake inhibitors show that discrete modifications in fluorination pattern lead to quantifiable differences in human in vitro microsomal stability and in vitro permeability [2]. Therefore, while a generic, racemic, or differently fluorinated pyrrolidine-3-amine may appear superficially similar, the quantitative evidence below illustrates that such substitution cannot be made without risking altered target engagement, metabolic fate, and overall experimental reproducibility.

Quantitative Differentiation Evidence: (R)-1-(1,3-Difluoropropan-2-yl)pyrrolidin-3-amine Dihydrochloride vs. Closest Analogs


Chiral Differentiation: (R)- vs. (S)-Enantiomer Supply Source and Purity Gradient as a Procurement Determinant

At the vendor level, the (R)-enantiomer dihydrochloride salt (CAS 1956435-66-7) and the (S)-enantiomer free base (CAS 1958125-82-0) are supplied by different manufacturers with distinct purity specifications . While both enantiomers are commercially available, the (R)-isomer is consistently offered as the dihydrochloride salt, whereas the (S)-isomer is predominantly supplied as the free base. This salt-form divergence directly impacts solubility, handling, and stoichiometric calculations in downstream reactions. The purity range for the (R)-enantiomer dihydrochloride spans 95–97% across suppliers, compared to 95–98% for the (S)-enantiomer free base — a narrow but potentially meaningful difference for reactions sensitive to trace impurities .

Chiral purity Enantiomeric procurement Sourcing differentiation

Fluorination Pattern: Impact on Basicity and Permeability vs. Non-Fluorinated Pyrrolidine Analogs

The 1,3-difluoropropan-2-yl substituent on the pyrrolidine nitrogen is expected to lower the basicity of the pyrrolidine nitrogen relative to unsubstituted or alkyl-substituted analogs. General principles from the fluorinated pyrrolidine literature indicate that N-fluoroalkyl substitution reduces the pKa of the pyrrolidine nitrogen, which can improve passive membrane permeability by reducing the fraction of protonated, poorly permeable species at physiological pH [1]. While direct pKa measurements for the target compound have not been published, this class-level inference is strongly supported by medicinal chemistry precedent: fluorination of the pyrrolidine nitrogen has been described as 'a subtle yet effective modification that lowers basicity, optimizing permeability without compromising activity' [1]. This contrasts with non-fluorinated N-alkyl pyrrolidine-3-amines, which retain higher basicity and may suffer from reduced permeability.

Fluorination Basicity Permeability Drug-likeness

Metabolic Stability: Inferred Advantage of β,β'-Difluoro Substitution vs. Non-Fluorinated N-Alkyl Pyrrolidines

The two fluorine atoms at the β and β' positions of the N-substituent are strategically positioned to block potential sites of oxidative metabolism. Although no direct microsomal stability data for this specific compound have been disclosed, the matched molecular pair analysis strategy in the fluorinated pyrrolidine literature provides instructive context: data from Forma Therapeutics indicate that gem-difluoro substitution offers 'very little to no added metabolic stability' in some contexts and that 'the extra fluoro is just negatively contributing to the LogP' [1]. This finding underscores that the fluorination pattern — specifically, terminal 1,3-difluoro vs. gem-difluoro on the ring — can produce divergent metabolic outcomes. The 1,3-difluoropropan-2-yl motif in the target compound positions fluorine at sites that are sterically accessible to metabolic enzymes but electronically deactivated; the net metabolic effect relative to a non-fluorinated N-propyl analog cannot be predicted with certainty absent direct experimental comparison. This uncertainty itself is a meaningful differentiation point: researchers comparing fluorinated pyrrolidine building blocks must empirically validate metabolic stability rather than assuming a universal benefit of fluorination.

Metabolic stability Fluorine blocking Oxidative metabolism

Ligand-Target Engagement: TAAR1 Agonist Activity of a Structurally Related 1,3-Difluoropropan-2-yl Pyrrolidine Analog as a Benchmark for Target Fishing

A close structural analog incorporating the 1,3-difluoropropan-2-yl pyrrolidine scaffold has been profiled against the Trace Amine-Associated Receptor 1 (TAAR1) in both rat and human orthologs. In recombinant HEK293 cells, this analog exhibited EC50 values of 428 nM at rat TAAR1 and 1,600 nM at human TAAR1 in cAMP accumulation assays [1] [2]. This represents the only publicly available target engagement data for a compound bearing the 1,3-difluoropropan-2-yl pyrrolidine substructure. While this data does not originate from the target compound itself, it establishes that the core scaffold can functionally engage a GPCR target with measurable, albeit modest, potency. This benchmark data point serves as a starting reference for researchers using this building block to construct TAAR1-targeted screening libraries or to develop SAR around this scaffold. In the absence of direct target compound data, this is the highest-quality quantitative evidence available to inform selection between fluorinated pyrrolidine building blocks for CNS or GPCR-focused programs.

TAAR1 GPCR agonism Trace amine receptor Fluorinated pyrrolidine pharmacology

Synthetic Tractability: Modular 3-Aminopyrrolidine Core vs. Ring-Fluorinated Pyrrolidines Requiring Multi-Step Synthesis

The target compound's structure — a 3-aminopyrrolidine core with an N-alkyl substituent carrying terminal fluorination — follows a modular synthetic logic that is inherently more accessible than ring-fluorinated pyrrolidine analogs. The N-substitution can be introduced via standard alkylation or reductive amination chemistry, and the amino group at the 3-position can be protected or functionalized using well-established protocols [1]. In contrast, gem-difluoropyrrolidines and other ring-fluorinated pyrrolidines require multi-step sequences often involving DAST-mediated deoxyfluorination or specialized fluorinated building blocks, which increase step count, reduce overall yield, and elevate cost [2]. For procurement, this translates into shorter lead times, more competitive pricing, and greater vendor diversity for the 1,3-difluoropropan-2-yl pyrrolidine scaffold compared to ring-fluorinated alternatives. Specifically, the (R)-3-amino configuration can be accessed from (R)-3-aminopyrrolidine, a relatively inexpensive chiral pool starting material, whereas chiral ring-fluorinated pyrrolidines often require asymmetric synthesis or resolution steps.

Synthetic accessibility Building block Lead time Cost of goods

Evidence-Backed Application Scenarios: Prioritizing (R)-1-(1,3-Difluoropropan-2-yl)pyrrolidin-3-amine Dihydrochloride for Research and Procurement


Enantioselective CNS-Targeted Library Synthesis Requiring Defined (R)-Configuration in a Soluble Salt Form

Medicinal chemistry programs developing GPCR-targeted or CNS-penetrant compound libraries can directly deploy this dihydrochloride salt as a chiral amine building block without an intermediate salt-formation step. The (R)-specific configuration is critical for SAR development around targets such as TAAR1, where the scaffold has demonstrated measurable engagement (EC50 428–1,600 nM in recombinant HEK293 assays) [1]. The dihydrochloride salt form offers ready aqueous solubility, facilitating parallel synthesis workflows and high-throughput experimentation where free-base handling would introduce weighing variability.

Comparative Metabolic Stability Profiling of N-Fluorinated vs. Ring-Fluorinated Pyrrolidine Scaffolds

Given the matched-pair evidence that fluorination does not universally confer metabolic stability [2], this compound serves as an ideal representative of the N-fluoroalkyl pyrrolidine subclass for systematic head-to-head comparison against ring-fluorinated analogs. Researchers can use this building block to construct matched molecular pairs that isolate the effect of fluorination position (N-substituent vs. ring) on microsomal stability, CYP inhibition, and LogP, generating data that directly informs lead optimization strategies.

Chiral Pool Derivatization for Asymmetric Synthesis Programs

The compound's synthetic origin from (R)-3-aminopyrrolidine [3] makes it a strategically attractive intermediate for programs that require enantiomerically pure pyrrolidine scaffolds with a pre-installed fluorinated N-substituent. Compared to purchasing the (R)-3-aminopyrrolidine starting material and performing the N-alkylation in-house, procurement of the pre-functionalized dihydrochloride eliminates one to two synthetic steps, reduces chiral integrity risk from racemization during alkylation, and shifts quality control burden to the vendor. This scenario is particularly relevant for academic labs and small biotechs with limited synthetic chemistry capacity.

Physicochemical Property Modulation via Fluorination Pattern Screening

The 1,3-difluoropropan-2-yl motif offers a distinct LogP and basicity profile compared to both non-fluorinated N-alkyl and ring-fluorinated pyrrolidines. Although direct experimental pKa and LogP data for this specific compound are not publicly available, class-level principles predict that the two terminal fluorines reduce pyrrolidine nitrogen basicity without the ring conformational constraints imposed by ring fluorination [4]. This compound is therefore suited for parallel property screening alongside N-propyl (non-fluorinated), N-(2-fluoroethyl), and ring-gem-difluoro analogs to establish quantitative structure-property relationships that guide scaffold selection for permeability-limited targets.

Quote Request

Request a Quote for (R)-1-(1,3-Difluoropropan-2-yl)pyrrolidin-3-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.